chemical structure and properties of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid
chemical structure and properties of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid
An In-Depth Technical Guide to 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic Acid: Structure, Properties, and Potential
This technical guide provides a comprehensive overview of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid, a molecule of significant interest for researchers, scientists, and professionals in drug development and materials science. Given the limited direct literature on this specific compound, this document synthesizes information from closely related and well-studied analogues, namely 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid and various pyrrole-2,5-dicarboxylic acid derivatives, to project its chemical characteristics and potential applications.
Introduction: A Novel Heterocyclic Building Block
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid stands as a promising yet largely unexplored heterocyclic compound. Its structure uniquely combines the electron-rich pyrrole core, a prevalent motif in biologically active molecules and conductive polymers, with the conformational rigidity and stability imparted by the 3,4-ethylenedioxy bridge. This fusion suggests a potential for novel materials with tailored electronic properties and for new therapeutic agents. This guide aims to provide a foundational understanding of its predicted properties and plausible synthetic routes to stimulate further research and development.
The pyrrole ring is a fundamental component in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] In materials science, polymers derived from pyrrole and its analogues, such as poly(3,4-ethylenedioxypyrrole) (PEDOP), are known for their electrical conductivity and electrochromic properties.[3][4][5] The ethylenedioxy group, famously a part of the highly stable conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT), enhances the electronic stability and performance of the parent heterocycle.[6][7][8]
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid is presented below. Its properties are anticipated to be an amalgam of its constituent parts: the pyrrole-2,5-dicarboxylic acid backbone and the 3,4-ethylenedioxy substituent.
Caption: Chemical structure of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.
A summary of its predicted physicochemical properties, in comparison to its thiophene analogue and the parent pyrrole dicarboxylic acid, is provided in the table below.
| Property | 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid (Predicted) | 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid[][10] | Pyrrole-2,5-dicarboxylic acid[11] |
| Molecular Formula | C₈H₇NO₆ | C₈H₆O₆S | C₆H₅NO₄ |
| Molecular Weight | 213.14 g/mol | 230.20 g/mol | 155.11 g/mol |
| Appearance | White to light yellow solid (predicted) | Solid[10] | Solid |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF (predicted). | Insoluble in water, soluble in organic solvents.[12] | Data not readily available. |
| Melting Point | >300 °C (with decomposition) (predicted) | 319.5-321.2 °C[10] | Data not readily available. |
| Acidity (pKa) | Two acidic protons from the carboxylic acids; pKa values expected to be in the range of 2-5 (predicted). | Two acidic protons. | Two acidic protons. |
Proposed Synthetic Methodologies
While no direct synthesis of 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid has been reported, a plausible synthetic route can be devised based on established methods for related compounds. A likely approach would involve the construction of the pyrrole ring followed by the introduction of the ethylenedioxy bridge, or vice versa. One potential strategy begins with a suitable precursor that can undergo a Paal-Knorr type cyclization.
A proposed multi-step synthesis is outlined below:
Caption: A standard workflow for the characterization of the target molecule.
Potential Applications and Future Research Directions
The unique combination of a pyrrole core and an ethylenedioxy bridge suggests several exciting avenues for application and research.
Materials Science:
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Conducting Polymers: As a monomer, 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid could be polymerized to form a novel conducting polymer. The resulting polymer would be an analogue of the highly successful PEDOT, with the potential for different electronic and optical properties due to the presence of the pyrrole nitrogen. This nitrogen atom offers a site for further functionalization, allowing for the fine-tuning of the polymer's properties. [13]The electrochemical properties of the related poly(3,4-ethylenedioxypyrrole) have been investigated, showing promise for electrochromic devices. [3]* Organic Electronics: The monomer and its potential polymers could find applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices. [6]The dicarboxylic acid functionality could also be used to anchor the molecule or polymer to surfaces, for example, in dye-sensitized solar cells. [14]
Drug Development:
-
Bioactive Scaffold: Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [1]The target molecule could serve as a novel scaffold for the development of new therapeutic agents.
-
Quorum Sensing Inhibition: Recently, 1H-pyrrole-2,5-dicarboxylic acid was identified as a quorum sensing inhibitor, suggesting that it could be used to combat bacterial resistance. [15][16]The ethylenedioxy derivative may exhibit similar or enhanced activity.
Future Research:
-
N-Functionalization: A key area for future research will be the N-functionalization of the pyrrole ring. The introduction of various alkyl or aryl groups at the nitrogen position could significantly impact the molecule's solubility, electronic properties, and biological activity.
-
Polymerization Studies: A thorough investigation of the polymerization of this monomer, both chemically and electrochemically, is warranted to explore the properties of the resulting polymer.
-
Biological Screening: The synthesized compound should be screened for a range of biological activities to assess its potential as a drug lead.
Conclusion
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid represents a molecule with considerable untapped potential. While direct experimental data remains scarce, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its properties and guiding future research. Its unique hybrid structure makes it a compelling target for both materials scientists seeking to develop novel conducting polymers and medicinal chemists in search of new bioactive scaffolds. The synthetic pathways and characterization workflows outlined in this guide are intended to serve as a starting point for the exploration of this promising new compound. Further experimental investigation is highly encouraged to unlock its full potential.
References
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025). PMC. [Link]
-
PubChem. Pyrrole-2,5-dicarboxylic acid. [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). [Link]
-
ResearchGate. Electrodeposition and electrochromic properties of N-ethyl substituted poly(3,4-ethylenedioxypyrrole). [Link]
-
RSC Publishing. Highly conductive poly(3,4-ethylenedioxypyrrole) and poly(3,4-ethylenedioxythiophene) enwrapped Sb2S3 nanorods for flexible supercapacitors. [Link]
-
ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). [Link]
-
ACS Publications. Poly(3,4-alkylenedioxypyrrole)s: Highly Stable Electronically Conducting and Electrochromic Polymers. (2000). [Link]
-
ResearchGate. (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]
-
Frontiers. Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. [Link]
-
PubMed. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. (2024). [Link]
-
ResearchGate. Spectroscopic data for the compounds 4a, 4b, 5a, and 5b. [Link]
- Google Patents. 3,4-dihydroxythiophene-2, 5-dicarboxylic acid production.
-
Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
ChemSrc. 2,5-Dicarboxylic acid-3,4-ethylenedioxythiophene — Chemical Substance Information. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
MDPI. Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl) Molecules as Composite Transducers in Potentiometric Sensors—Synthesis and Application. (2024). [Link]
-
Frontiers. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. (2024). [Link]
-
University of Delaware. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives. [Link]
-
Ovidius University Annals of Chemistry. Preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers. [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). [Link]
-
PubChem. 3,4-Diphenylthiophene-2,5-dicarboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly conductive poly(3,4-ethylenedioxypyrrole) and poly(3,4-ethylenedioxythiophene) enwrapped Sb2S3 nanorods for flexible supercapacitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives [udspace.udel.edu]
- 10. 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid | 18361-03-0 [sigmaaldrich.com]
- 11. Pyrrole-2,5-dicarboxylic acid | C6H5NO4 | CID 11846406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US2453102A - 3,4-dihydroxythiophene-2, 5-dicarboxylic acid production - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
